5-(3-Chlorobenzyl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLCDCXWGIOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Chlorobenzyl 1h Imidazole and Analogues
Established Synthetic Pathways for Imidazole (B134444) Core Structures
Traditional methods for imidazole synthesis have been refined over the years to provide reliable access to a wide range of derivatives. These foundational pathways often involve the condensation of primary components that form the five-membered heterocyclic ring.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating the majority of the atoms from the starting materials. tandfonline.com These reactions are prized for their atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. tandfonline.comnih.gov
The most common MCR for imidazole synthesis is the Radziszewski reaction and its variations, which typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an amine in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). tandfonline.com This approach allows for the synthesis of highly substituted imidazoles. For instance, a four-component reaction between a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Researchers have successfully synthesized various imidazole derivatives using MCRs, sometimes promoted by catalysts like silver(I) acetate for less reactive starting materials. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Sulphated yttria, Ethanol (B145695) | 1,2,4,5-Tetrasubstituted imidazoles | tandfonline.com |
| Amine, Aldehyde, Isocyanide | Silver(I) acetate (for less reactive isocyanides) | Highly substituted 2-imidazolines (can oxidize to imidazoles) | nih.gov |
| Ninhydrin, Primary alkylamine, Arylisocyanate, Acetylenic ester, Triphenylphosphine | One-pot tandem reaction | Functionalized tetrahydroimidazoles | benthamdirect.com |
| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile method for synthesizing aryl-substituted imidazoles. rsc.orgnih.gov The Suzuki-Miyaura coupling, in particular, is widely used and involves the reaction of an organoboron compound (like an arylboronic acid) with a halide or triflate, catalyzed by a palladium complex. libretexts.orgrsc.org
This methodology allows for the direct introduction of aryl groups onto a pre-formed imidazole ring. For example, 4(5)-aryl-1H-imidazoles can be prepared through the Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with various arylboronic acids. nih.gov The reaction conditions are often mild and tolerant of various functional groups. acs.orgnih.gov A key advantage is the ability to achieve regioselective arylation, which is crucial when working with unsymmetrical imidazoles. nih.govnih.gov The general mechanism involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
A tandem catalytic approach has also been developed where imidazoles are synthesized in a single operation from aryl iodides, imines, and carbon monoxide. rsc.orgnih.govrsc.org This process involves the palladium-catalyzed carbonylation of the aryl halide with the imine to generate a 1,3-dipole, which then undergoes cycloaddition to form the imidazole ring. rsc.orgrsc.org
| Coupling Partners | Catalyst System | Key Feature | Reference |
| 4(5)-Bromo-1H-imidazole + Arylboronic acids | PdCl2(dppf) | Selective synthesis of 4(5)-aryl-1H-imidazoles | nih.gov |
| Unprotected haloimidazoles + Boronic acids | Palladium catalyst | Good to excellent yields for various functionalized imidazoles | acs.org |
| Aryl halides + Imines + Carbon monoxide | Palladium catalyst | Tandem catalytic route to form polysubstituted imidazoles | rsc.orgnih.gov |
| N-protected imidazol-4-yltin/zinc reagents + Aryl/vinyl halides | Palladium catalyst | Synthesis of 4-vinyl- and 4-aryl-imidazoles | thieme-connect.com |
Electrochemical synthesis represents a green and efficient alternative for constructing imidazole rings. rsc.org This method utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents, transition metals, and external oxidants. rsc.orgacs.org
One such approach involves the electrochemical C(sp³)–H amination, where 1,2,4,5-tetrasubstituted imidazoles are synthesized from readily available enamines and amines under undivided electrolytic conditions. rsc.orgrsc.org This method is praised for its broad substrate adaptability and for providing a simple, green pathway. rsc.orgrsc.org Another electrochemical strategy enables the synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines. nih.gov The process occurs under constant current in an undivided cell, proceeding through multiple steps including the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.gov These methods highlight the potential of electrochemistry to create complex heterocyclic structures under mild and environmentally friendly conditions. acs.org
Novel and Green Chemistry Protocols
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and benign solvents, are increasingly being applied to the synthesis of imidazoles.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. ingentaconnect.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ingentaconnect.comnih.gov
This technology has been successfully applied to various imidazole syntheses. For example, solvent-free, microwave-assisted methods are used for the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on a solid support like acidic alumina (B75360). researchgate.net This approach is not only rapid but also environmentally friendly due to the absence of solvent. ingentaconnect.com Microwave irradiation has also been used to synthesize 2-substituted 2-imidazolines from alkyl cyanides and ethylenediamine (B42938) in the presence of carbon disulfide, with significantly higher yields and shorter reaction times. The efficiency and scalability of microwave-assisted synthesis make it an attractive option for producing imidazole-based privileged structures for drug discovery. nih.govacs.org
| Reactants | Conditions | Advantages | Reference |
| Phenyl glycidyl (B131873) ether + Imidazoles/Pyrazoles | Solvent-free, 120 °C, 1 min | Rapid reaction, competitive yields, reduced time and resource consumption | nih.gov |
| 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium acetate | Solvent-free, Acidic alumina solid support | Short reaction time, excellent yields, practical and economical | researchgate.net |
| 1,2-Diketones, Urotropine, Ammonium acetate | Solventless | Simple, efficient | organic-chemistry.org |
Deep eutectic solvents (DESs) are emerging as a class of green and sustainable alternatives to traditional organic solvents. thieme-connect.comacs.org A DES is typically a mixture of a hydrogen bond acceptor (like an imidazole or choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or an alcohol amine), which has a significantly lower melting point than its individual components. thieme-connect.comacs.orgnih.gov
DESs can act as both the solvent and the catalyst in chemical reactions. A urea-ZnCl₂ eutectic mixture, for example, has been shown to be an efficient and reusable medium for the synthesis of 2,4,5-triaryl-1H-imidazoles from a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate. thieme-connect.com The reactions proceed in good to excellent yields under mild conditions, and the DES can be recycled multiple times without significant loss of activity. thieme-connect.com The use of imidazole-based DESs is also being explored, not only for synthesis but for applications like CO₂ capture and as solid lubricants, highlighting their versatility. acs.orgnih.govresearchgate.net
Regioselectivity and Stereoselectivity Control in Imidazole Construction
The construction of the imidazole ring with a defined substitution pattern, particularly the regioselective introduction of a substituent at the C5 position, presents a significant synthetic challenge. Furthermore, for analogs of 5-(3-Chlorobenzyl)-1H-imidazole that may contain chiral centers, controlling the stereochemical outcome is essential.
Regioselective Synthesis
The Van Leusen imidazole synthesis is a powerful and versatile method for the preparation of a variety of substituted imidazoles. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgtsijournals.com This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine. wikipedia.orgorganic-chemistry.org The regiochemical outcome of the Van Leusen synthesis can be controlled by the choice of reactants and reaction conditions, allowing for the selective formation of 1,5-disubstituted, 1,4-disubstituted, and 1,4,5-trisubstituted imidazoles. semanticscholar.org
For the synthesis of an N-unsubstituted imidazole such as this compound, the aldimine would be formed in situ from an aldehyde and an ammonia equivalent. The reaction of an appropriate aldehyde with TosMIC in the presence of an amine is a common strategy. In the context of synthesizing the target compound, 3-chlorobenzyl cyanide could potentially serve as a precursor to an α-substituted TosMIC derivative, which would then react with an appropriate C1 and N1 synthon to form the desired 5-substituted imidazole.
A general approach to 1,5-disubstituted imidazoles involves the reaction of TosMIC with an aldimine generated from an aldehyde and a primary amine. semanticscholar.org To achieve the N-unsubstituted target, a protected form of ammonia or a reagent that delivers ammonia in situ would be necessary. The reaction mechanism proceeds through the initial deprotonation of TosMIC, followed by nucleophilic attack on the imine carbon, cyclization, and subsequent elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Regioselectivity | Reference |
| Aldehyde | Amine | TosMIC | 1,4,5-Trisubstituted Imidazole | High | semanticscholar.org |
| α-Ketoaldimine | Aryl-substituted TosMIC | 1,4,5-Trisubstituted Imidazole | High | semanticscholar.org | |
| Aldehyde | Primary Aliphatic Amine | TosMIC | 1,5-Disubstituted Imidazole | High | semanticscholar.org |
Table 1: Regioselectivity in Van Leusen Imidazole Synthesis
Recent advances have also highlighted palladium-catalyzed C-H alkenylation of imidazoles as a method to achieve high C5 selectivity. nih.gov While this method introduces an alkenyl group, subsequent modifications could potentially lead to the desired benzyl substituent.
Stereoselectivity Control
When synthesizing analogs of this compound that possess stereogenic centers, controlling the stereochemistry is crucial. This is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org
Several strategies employing chiral auxiliaries can be envisioned for the asymmetric synthesis of imidazole derivatives:
Chiral Aldimines: The use of a chiral amine to form the aldimine in the Van Leusen synthesis can induce diastereoselectivity in the final imidazole product.
Chiral TosMIC Reagents: While less common, the use of a chiral TosMIC derivative could also influence the stereochemical outcome.
Asymmetric Catalysis: The development of catalytic enantioselective methods for imidazole synthesis is an active area of research. For instance, cation-directed desymmetrization has been used for the synthesis of axially chiral imidazoles. nih.gov
Post-Synthetic Resolution: A mixture of enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The application of sulfur-based chiral auxiliaries, such as thiazolidinethiones, has been effective in various asymmetric syntheses, including aldol (B89426) reactions and Michael additions, and could potentially be adapted for the stereoselective synthesis of functionalized imidazole precursors. scielo.org.mx For example, a chiral auxiliary could be attached to a precursor of the benzyl group, guiding the stereoselective formation of a chiral center within that substituent before its incorporation into the imidazole ring.
| Chiral Strategy | Description | Potential Application to Imidazole Synthesis | Reference |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Use of chiral amines to form aldimines in the Van Leusen synthesis. | wikipedia.org |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective synthesis of axially chiral imidazoles. | nih.gov |
| Chiral Pool Synthesis | Starting from readily available chiral natural products. | Not directly applicable to the core imidazole synthesis but can be used for chiral side chains. | |
| Diastereomeric Resolution | Separation of enantiomers via diastereomer formation. | Resolution of a racemic mixture of a chiral imidazole derivative. | scielo.org.mx |
Table 2: Strategies for Stereoselectivity Control
Advanced Computational and Theoretical Chemistry of 5 3 Chlorobenzyl 1h Imidazole
Quantum Chemical Investigations (Density Functional Theory, Time-Dependent DFT)
Quantum chemical methods are fundamental to exploring the electronic behavior of molecules. DFT, in particular, has become a standard tool for its balance of accuracy and computational cost, making it ideal for studying systems like substituted imidazoles. nih.gov
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For imidazole (B134444) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to calculate optimized bond lengths and angles. nih.gov While specific studies on 5-(3-Chlorobenzyl)-1H-imidazole are not prevalent, analysis of related benzimidazole (B57391) structures provides a reference for the expected structural parameters. mdpi.com For instance, the C=O bond in a benzimidazol-2(3H)-one moiety has been calculated at approximately 1.25 Å, and the C-N bonds within the imidazole ring are slightly affected by distant substituents. mdpi.com
Electronic structure analysis delves into how electrons are distributed within the molecule. The imidazole ring is known for its aromaticity and the presence of nitrogen heteroatoms, which induces polarity. thieme-connect.de Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution. In similar chlorinated benzimidazole compounds, the nitrogen and chlorine atoms typically represent the most electronegative (electron-rich) regions, while hydrogen atoms are the most electropositive. rdmodernresearch.com This distribution is key to understanding intermolecular interactions.
Table 1: Illustrative Calculated Structural Parameters for a Related Benzimidazole Moiety Note: This data is for a related benzimidazole structure to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.247 | N-C-N | 108.5 |
| C-N | 1.399 | C-N-C | 109.1 |
| C-C (ring) | 1.405 | N-C-C | 106.2 |
Data derived from findings on related structures discussed in computational studies. mdpi.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 4.9266 eV. nih.gov Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: This data is for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole and serves as an example of typical computational results.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.8170 |
| ELUMO | -0.8904 |
| Energy Gap (ΔE) | 4.9266 |
Data adapted from a study on a related benzimidazole derivative. nih.gov
Computational methods can predict spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These calculations often show that the primary absorptions in such molecules are due to π → π* transitions within the conjugated system. researchgate.net
Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental IR spectra and aiding in the assignment of specific vibrational modes to functional groups within the molecule. adiyaman.edu.tr
Molecular Dynamics and Docking Simulations
While quantum mechanics describes the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are used to study its behavior and interactions with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity. The results provide insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.govnih.gov For example, studies on other imidazole derivatives have identified hydrogen bonding with amino acid residues and hydrophobic interactions with nonpolar pockets as crucial for binding. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions and revealing how the ligand and protein adapt to each other. nih.gov Analysis of the simulation trajectory, by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the binding pose predicted by docking. nih.gov
The ultimate goal of docking and MD simulations is to understand molecular recognition—the specific way a ligand binds to its target. These simulations can predict the precise binding mode, identifying the key amino acid residues involved in the interaction. nih.gov For imidazole-based compounds, the nitrogen atoms of the imidazole ring are often key interaction points, capable of acting as hydrogen bond acceptors or coordinating with metal ions in metalloenzymes. mdpi.com The chlorobenzyl group would likely engage in hydrophobic or halogen-bonding interactions within the binding pocket. By identifying these specific interactions, computational models can explain the basis of a compound's biological activity and guide the design of new derivatives with improved potency and selectivity. nih.gov
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks in Crystalline Arrangements
Specific data on the hydrogen bonding networks within the crystalline structure of this compound is not available. Analysis of related imidazole compounds frequently reveals the presence of N-H···N hydrogen bonds, which can lead to the formation of chains or more complex three-dimensional networks. dntb.gov.uanih.gov The precise geometry and connectivity of such a network for the title compound remain undetermined.
Halogen Bonding and Pi-Stacking Interactions
Detailed research findings on halogen bonding and π-stacking specific to this compound are absent from the scientific literature. Computational studies on similar halogenated imidazoles have explored the nature and strength of halogen bonds. nih.govcsic.es Similarly, π-stacking is a well-documented phenomenon in aromatic imidazole-containing systems, often contributing significantly to the stability of the crystal lattice. nih.govdntb.gov.ua However, without experimental or theoretical data for this compound, a quantitative description of these interactions is not possible.
Structure Activity Relationship Sar Exploration of 5 3 Chlorobenzyl 1h Imidazole Derivatives
Elucidation of Key Pharmacophoric Features within the Imidazole (B134444) Core
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. tci-thaijo.org Its five-membered aromatic structure with two nitrogen atoms allows it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for binding to biological targets. tci-thaijo.org Pharmacophoric analysis of imidazole-containing compounds often reveals that the imidazole moiety can act as a hydrogen bond donor, an aromatic or hydrophobic center, depending on the substitution pattern. tci-thaijo.org
For (arylalkyl)imidazole derivatives, previous SAR studies have suggested that the alkylimidazole portion of the molecule often constitutes the primary pharmacophore responsible for the biological activity, while the lipophilic aryl group primarily facilitates penetration of the blood-brain barrier. pharmacophorejournal.com In the context of 5-(3-chlorobenzyl)-1H-imidazole, the key pharmacophoric features are likely to include:
The Imidazole Ring: The two nitrogen atoms of the imidazole ring are crucial. The N-1 proton can act as a hydrogen bond donor, while the N-3 lone pair of electrons can act as a hydrogen bond acceptor. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site.
Impact of Substituent Modifications on Biological Responses
The biological profile of this compound can be finely tuned by introducing various substituents at different positions on both the imidazole and the phenyl rings.
Modifications on the Phenyl Ring:
The nature and position of substituents on the phenyl ring of the benzyl (B1604629) group can significantly alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a given biological target. For a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, substitutions on the benzyl ring were shown to have a pronounced effect on their agonist activity at the TGR5 receptor.
| Substitution on Phenyl Ring | Relative Potency |
| Unsubstituted | Baseline |
| 4-Chloro | Increased |
| 4-Fluoro | Increased |
| 2,4-Dichloro | Potent |
| 3,4-Dichloro | Potent |
This table is illustrative and based on findings for related imidazole derivatives.
For instance, the introduction of electron-withdrawing groups, such as a chloro or fluoro group, can modulate the pKa of the imidazole nitrogen and create specific interactions, such as halogen bonds, with the target protein. The position of the substituent is also critical; for example, moving a methyl group from the 5-position to the 6-position of a pyrimidine (B1678525) ring in a related series of compounds resulted in a threefold decrease in potency. acs.org
Modifications on the Imidazole Ring:
Substitution at other positions of the imidazole ring can also have a profound impact on biological activity.
N-1 Position: Alkylation or arylation at the N-1 position can influence the hydrogen-bonding capacity of the imidazole core and introduce additional points of interaction. In a series of benzimidazole (B57391) derivatives, substitution of a benzyl group at the N-1 position enhanced anti-inflammatory action. nih.gov
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound would involve determining the preferred spatial arrangement of the benzyl group relative to the imidazole ring. The rotational freedom around the single bond connecting the benzyl methylene (B1212753) group and the C-5 of the imidazole allows the molecule to adopt various conformations.
The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may be one of a number of low-energy conformations in solution or may be a higher-energy state stabilized by the binding event. Computational modeling and techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to study the conformational preferences of such molecules.
For a molecule to be active, it must be able to adopt a conformation that is complementary to the binding site of its target protein. The presence of the 3-chloro substituent on the benzyl ring can influence the conformational landscape by creating steric hindrance or through electronic effects that may favor certain rotational angles. Understanding the relationship between conformation and bioactivity is essential for the rational design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.
Mechanistic Elucidations and Biological Target Identification for 5 3 Chlorobenzyl 1h Imidazole Analogues
Antimicrobial Action and Target Identification
The broad-spectrum antimicrobial activity of imidazole (B134444) derivatives is a result of multiple mechanisms that disrupt essential cellular processes in bacteria and fungi. The specific substitutions on the imidazole ring and its side chains, such as the 3-chlorobenzyl group, modulate the potency and selectivity of these actions.
Antibacterial Mechanisms
Analogues of 5-(3-Chlorobenzyl)-1H-imidazole exert their antibacterial effects through a multi-pronged attack on bacterial cells. A primary mechanism involves the disruption of the bacterial cell membrane's integrity. frontiersin.org The amphiphilic nature of certain imidazole derivatives allows their cationic side chains to insert into the negatively charged phospholipid bilayer of the bacterial membrane. frontiersin.org This insertion leads to membrane disorganization, increased permeability, and subsequent leakage of vital cytoplasmic contents, culminating in cell death. frontiersin.org
Furthermore, many imidazole derivatives, particularly those modified to be nitroimidazole analogues, function as prodrugs. nih.gov Within anaerobic bacteria, the nitro group undergoes a one-electron reduction, a process that forms a short-lived, highly reactive nitro radical anion. nih.gov This radical species is cytotoxic, inducing damage to critical macromolecules. A key target is bacterial DNA, where the radical can cause strand breaks, thereby inhibiting DNA synthesis and replication, which is a fatal event for the bacterium. nih.gov
Another identified target for some imidazole-based antibacterial agents is the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). academiaone.org This enzyme is essential for the initiation of the fatty acid synthesis cycle in bacteria. Inhibition of FabH disrupts the production of membrane phospholipids, compromising the structural and functional integrity of the cell membrane and leading to bacterial growth inhibition.
Antifungal Mechanisms
The antifungal action of azole compounds, including this compound analogues, is well-established and primarily targets the biosynthesis of ergosterol (B1671047), an essential sterol component of the fungal cell membrane. nih.gov The key enzyme in this pathway is cytochrome P450-dependent 14α-lanosterol demethylase (CYP51). nih.govyoutube.com The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51, effectively inhibiting the enzyme. nih.gov
In addition to ergosterol synthesis inhibition, some imidazole derivatives may induce antifungal effects through the generation of oxidative stress. nih.gov This can involve changes in oxidative and peroxidative enzyme activities, leading to an intracellular accumulation of toxic concentrations of hydrogen peroxide, which contributes to the deterioration of subcellular organelles and cell necrosis. nih.gov
Antiparasitic and Anticoccidial Mechanisms of Action
The versatility of the imidazole scaffold extends to potent activity against various protozoan parasites, including those responsible for malaria, amoebiasis, giardiasis, and coccidiosis. The mechanisms often exploit unique metabolic pathways present in the parasites but absent in the host.
Antiplasmodial Pathways
Analogues of this compound have shown promise in combating Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One of the primary mechanisms of action is the inhibition of hemozoin biocrystallization. nih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. nih.gov Imidazole derivatives can form a complex with heme, preventing this polymerization process. nih.gov The resulting accumulation of free heme is highly toxic to the parasite, leading to its death. nih.gov
Other potential antiplasmodial targets have been identified for related compounds. Some benzimidazole (B57391) derivatives have been shown to disrupt the mitochondrial membrane potential of the parasite. nih.gov Furthermore, the polyamine biosynthesis pathway, which is essential for parasitic cell proliferation, has been proposed as a viable target for certain imidazole-based analogues. researchgate.net
Table 1: Antiplasmodial Activity of Selected Imidazole Analogues
| Compound Type | Proposed Mechanism of Action | Target Parasite Strain(s) | Reference |
|---|---|---|---|
| 4-Aminoquinoline-imidazole Hybrids | Inhibition of β-hematin (hemozoin) formation | P. falciparum (CQ-sensitive 3D7 & CQ-resistant K1) | nih.gov |
| Benzimidazole Derivatives | Disruption of mitochondrial membrane potential | P. falciparum | nih.gov |
Specificity in Antiparasitic Targeting (e.g., Entamoeba histolytica, Giardia intestinalis)
Nitroimidazole derivatives are the frontline treatment for infections caused by anaerobic protozoa such as Entamoeba histolytica and Giardia lamblia (syn. intestinalis). nih.govresearchgate.net The mechanism of action is analogous to that seen in anaerobic bacteria and relies on the reductive activation of the nitro group. nih.gov These parasites thrive in low-oxygen environments and possess the necessary enzymatic machinery (e.g., pyruvate:ferredoxin oxidoreductase) to reduce the imidazole's nitro group.
This reduction creates cytotoxic, short-lived radical anions. nih.gov These reactive intermediates can then bind to and induce extensive damage to the parasite's DNA, leading to strand breakage and destabilization of the helix. nih.gov This disruption of genetic material inhibits nucleic acid synthesis and leads to parasite death. nih.gov The specificity of this action is derived from the fact that the low redox potential required to activate the prodrug is a characteristic of these anaerobic parasites and is not readily found in aerobic host cells.
Elucidation of Anticoccidial Mechanism
Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, is a major concern in the poultry industry. acs.org Research has identified chlorobenzyl-imidazole analogues as potent anticoccidial agents; for instance, 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide has shown significant activity. acs.orgacs.orgrawdatalibrary.net While the precise mechanism for this specific compound is still under full investigation, the mode of action for related imidazole-based anticoccidials offers significant insights. nih.gov
A key target identified for imidazo[1,2-a]pyridine (B132010) anticoccidial agents is a parasite-specific cGMP-dependent protein kinase (PKG). nih.gov Inhibition of this enzyme disrupts critical signaling pathways within the parasite, leading to its death. nih.gov This target is attractive because of its specificity to the parasite, suggesting a favorable therapeutic window. Other anticoccidial drugs are known to act by inhibiting mitochondrial respiration or interfering with co-factor synthesis, such as the folic acid pathway, which represent other potential mechanisms for imidazole analogues. researchgate.netnih.gov The development of resistance to existing drugs has created a significant need for new anticoccidials, making this class of compounds an important area of research. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide |
| Amprolium |
| Clopidol |
| Decoquinate |
| Diaminomaleonitrile (B72808) |
| Diclazuril |
| Halofuginone |
| Lanosterol |
| Metronidazole (B1676534) |
| Nicarbazin |
| Robenidine |
| Salinomycin |
| Sulfadimethoxine |
| Tinidazole |
Modulation of Receptor and Enzyme Systems
Analogues of this compound have been investigated for their capacity to interact with and modulate the activity of several critical enzyme and receptor systems. The inherent chemical properties of the imidazole ring, combined with the structural diversity afforded by substitutions on the benzyl (B1604629) moiety, allow these compounds to target a range of biological molecules, including cyclooxygenases, monoamine oxidases, and histamine (B1213489) receptors, among others.
The cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible enzyme expressed during inflammation and pain. nih.gov Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.
A variety of 5-membered heterocyclic scaffolds, including imidazole, have served as the central ring for selective COX-2 inhibitors. researchgate.net Research into 5-aryl-1-(4-methylsulfonylphenyl)imidazoles has demonstrated that this class of compounds can exhibit potent and selective COX-2 inhibitory activity. Docking studies have shown that the methylsulfonyl group on the phenyl ring can establish effective hydrogen bonding with key amino acid residues like Arginine 513 (Arg513) in the active site of the COX-2 enzyme, a critical interaction for potent inhibition. nih.gov
In one study, a series of 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles displayed strong inhibition of prostaglandin (B15479496) E2 (PGE2) production. researchgate.net The specific analogues and their inhibitory concentrations highlight the potential of this chemical class.
Table 1: COX-2 Inhibitory Activity of Imidazole Analogues
| Compound | Structure | IC₅₀ (nM) |
|---|---|---|
| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | 5-Aryl-1-(4-methylsulfonylphenyl)imidazole derivative | 3.3 ± 2.93 |
| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole | 5-Aryl-1-(4-methylsulfonylphenyl)imidazole derivative | 5.3 ± 0.23 |
Data sourced from a study on halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles. researchgate.net
Another series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives also showed selective inhibitory activity against COX-2 in the micromolar range, with compound 5b (N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline) being the most potent, with an IC₅₀ of 0.71 µM and a selectivity index of 115. nih.gov
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin. nih.govnih.gov Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov
Several studies have explored imidazole-containing structures as MAO inhibitors. One study evaluated a series of pyridazinobenzylpiperidine derivatives for their MAO inhibitory activity. nih.gov The findings indicated that most of the synthesized compounds were more effective at inhibiting MAO-B than MAO-A. nih.gov A particularly relevant analogue, compound S5 , which features a 3-chloro substitution on the benzyl ring, demonstrated the most potent MAO-B inhibition in its series. nih.govresearchgate.net
Table 2: MAO Inhibition Profile of Compound S5
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|
| S5 (3-Cl derivative) | MAO-A | 3.857 | 19.04 |
| MAO-B | 0.203 |
Data from a study on pyridazinobenzylpiperidine derivatives. nih.govresearchgate.net
The study noted that the nature of the substituent on the benzyl ring influenced activity, with the 3-chloro group providing greater MAO-B inhibition compared to other groups like methoxy (B1213986), fluoro, or methyl at the same position. nih.gov Further investigation revealed that this inhibition was reversible, a desirable characteristic for modern MAO inhibitors. researchgate.net Other research has also highlighted that imidazole derivatives can act as reversible and preferential MAO-A inhibitors, suggesting the scaffold's tunability for targeting either isoform. nih.gov
The imidazole ring is a core structural feature of histamine, and as such, imidazole derivatives have been extensively studied as ligands for histamine receptors. nih.govscbt.com Histamine H3 receptor antagonists, in particular, have been a focus of research. The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, controlling the synthesis and release of histamine and other neurotransmitters.
The imidazole moiety substituted at the 4-position is a common characteristic of reference H3-receptor antagonists. nih.gov Studies have demonstrated that novel series of imidazole-containing compounds can act as potent H3 receptor antagonists. nih.gov For instance, certain (phenoxyalkyl)imidazoles have shown high affinity for the H3 receptor, with Ki values in the low nanomolar range. acs.org
Table 3: Histamine H3 Receptor Antagonism by Imidazole Analogues
| Compound | Structure | In Vitro Potency (Kᵢ, nM) |
|---|---|---|
| Compound 14 | Aminoquinoline-containing imidazole derivative | 4.1 |
| 4-[3-(4-cyanophenoxy)propyl]-1H-imidazole (10a) | (Phenoxypropyl)imidazole derivative | 12 |
| 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-1H-imidazole (10c) | (Phenoxypropyl)imidazole derivative | 14 |
Data sourced from studies on novel imidazole derivatives as H3-receptor antagonists. nih.govacs.org
These findings underscore the importance of the imidazole core in designing potent histamine H3 receptor antagonists. The structural relationship between imidazole and histamine allows these derivatives to effectively bind to and block the receptor, modulating histaminergic neurotransmission. scbt.com
DNA gyrase is a type II topoisomerase found in bacteria but not in humans, making it an excellent target for antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.gov Imidazole-containing compounds have been investigated as potential DNA gyrase inhibitors.
Research has shown that imidazole derivatives can bind to DNA and inhibit topoisomerase enzymes. nih.gov Specifically, some imidazole-2-thione derivatives tethered to an acenaphthylenone scaffold have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov While not DNA gyrase (a bacterial topoisomerase II), this highlights the potential of the imidazole scaffold to interact with this class of enzymes.
More directly, the development of benzothiazole-based inhibitors, a related heterocyclic system, has yielded potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govrsc.org These inhibitors function through ATP-competitive inhibition of the GyrB subunit of DNA gyrase. The success with these related scaffolds suggests that appropriately substituted imidazole analogues could also be designed to target the ATP-binding site of DNA gyrase, representing a promising avenue for the development of new antibacterial drugs. nih.gov
The import of proteins into peroxisomes is a vital cellular process mediated by a complex machinery of proteins called peroxins. A key step in this process is the docking of the soluble receptor PEX5, which carries cargo proteins, to the membrane-associated protein PEX14. nih.govnih.gov This PEX14-PEX5 interaction is therefore a critical node in peroxisomal protein import.
The interaction is highly specific, mediated by the N-terminal domain of PEX14 recognizing and binding to multiple aromatic WxxxF/Y motifs located in the N-terminal domain of PEX5. nih.govnih.gov Structural studies have elucidated the molecular basis of this interaction, revealing a three-helical fold in PEX14(N) that creates hydrophobic cavities to accommodate the aromatic side chains of the PEX5 motifs. nih.gov
While no studies directly link this compound or its close analogues to the modulation of the PEX14–PEX5 interaction, this well-defined protein-protein interface represents a potential target for small molecule inhibitors. The specific recognition of the WxxxF/Y motif could theoretically be disrupted by compounds that mimic this motif or bind to the corresponding pocket on PEX14. Recent studies have also identified a noncanonical contact surface adjacent to the WxxxF/Y motif, suggesting that this interaction site has features that restrict dynamics, which could also be a target for modulation. biorxiv.orgbiorxiv.org The development of imidazole-based analogues designed to interfere with this specific protein-protein interaction could provide valuable tools for studying peroxisome biogenesis.
The 5-lipoxygenase (5-LOX) pathway is responsible for the metabolism of arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators. nih.govmdpi.com The key enzyme, 5-LOX, converts arachidonic acid into leukotriene A4 (LTA4), which is the precursor to other leukotrienes like the potent chemoattractant leukotriene B4 (LTB4). mdpi.comnih.gov Inhibiting this pathway is a recognized strategy for treating inflammatory conditions.
Research into diarylimidazole derivatives has shown that this structural class can effectively inhibit the 5-LOX pathway. In one study, a series of 1,5-diarylimidazole derivatives were designed and synthesized. nih.gov These compounds were found to inhibit the formation of LTB4, with one specific compound (compound 31) demonstrating a 92% inhibition of LTB4 at a concentration of 10 μM. nih.gov This indicates a significant influence on the 5-LOX pathway. The structure-activity relationship (SAR) study revealed that activity was sensitive to the substitution pattern on the imidazole ring. nih.gov
The ability of imidazole analogues to modulate this pathway suggests they could serve as a basis for developing new anti-inflammatory agents that function by suppressing the production of pro-inflammatory leukotrienes.
Diverse Pharmacological Pathway Interactions of this compound Analogues
The therapeutic potential of imidazole-based compounds, including analogues of this compound, stems from their ability to interact with a wide array of biological targets. researchgate.netnih.gov The structural characteristics of the imidazole ring facilitate multiple types of interactions with drug targets, such as hydrogen bonding and hydrophobic forces. nih.gov This versatility allows them to modulate various pharmacological pathways, leading to a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects. researchgate.netdntb.gov.ua
Anti-inflammatory Mechanisms
The anti-inflammatory actions of imidazole analogues are primarily attributed to their interaction with key enzymes in the inflammatory cascade. nih.gov Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes and mitogen-activated protein (MAP) kinases.
Cyclooxygenase (COX) Inhibition
A significant mechanism for the anti-inflammatory effect of imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key inflammatory mediators. nih.gov Many studies have investigated imidazole-based compounds as selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. nih.gov This selectivity is a desirable trait, as inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal side effects. nih.gov
Docking studies have shown that imidazole-based compounds can fit within the catalytic pocket of the COX-2 enzyme, interacting with key active site residues. nih.gov For instance, a series of 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives demonstrated selective inhibitory activity against COX-2, with potencies comparable to the known selective inhibitor, Celecoxib. nih.gov The methylsulfonyl group of these compounds establishes effective hydrogen bonding with the Arg513 residue in the COX-2 active site, a critical interaction for inhibition. nih.gov Similarly, molecular docking of certain 4,5-diphenyl-1H-imidazole analogues revealed high binding affinity with the COX-2 receptor, forming hydrogen bonds with residues such as GLN-242 and ARG-343. dntb.gov.ua
p38 MAP Kinase Inhibition
Another critical anti-inflammatory pathway modulated by imidazole analogues is the p38 MAP kinase signaling cascade. nih.gov The p38 MAP kinase plays a pivotal role in regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). nih.govnih.gov Inhibiting p38 can prevent the synthesis of these destructive cytokines, thereby mitigating the inflammatory response. nih.gov
Imidazole derivatives have been identified as competitive inhibitors at the ATP-binding site of the p38α MAP kinase. nih.gov Crystallographic data of related pyridine-imidazole structures with p38 have shown a crucial hydrogen bond forming between a nitrogen atom of the heterocyclic ring and the amide group of Met109 in the ATP adenine (B156593) binding pocket, which is essential for inhibitory activity. nih.gov Studies on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have identified compounds with considerable p38 kinase inhibitory activity. nih.gov
| Compound/Analogue Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives | Selective COX-2 Inhibition | Compound 5b showed the highest potency with an IC50 of 0.71 µM and a selectivity index of 115 for COX-2. | nih.gov |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | COX-2 Inhibition | Exhibited the highest binding affinity with the COX-2 receptor in its series, with a docking score of -5.516 kcal/mol. | dntb.gov.ua |
| 1-hydroxy-2,4,5-triaryl imidazole derivatives | p38α MAP Kinase Inhibition | Compound 5g, with a para-hydroxy-meta-methoxyphenyl group, showed superior inhibitory action, preventing pro-inflammatory cytokine production. | nih.gov |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives | p38α MAP Kinase Inhibition | Compound AA6 demonstrated significant p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. | nih.gov |
Anticonvulsant Mechanisms and Neuropharmacological Targets
The neuropharmacological activity of imidazole analogues is significantly linked to their ability to modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. google.comgoogle.com Enhancement of GABAergic neurotransmission is a well-established mechanism for anticonvulsant drugs. nih.gov
Modulation of GABA-A Receptors
Several series of imidazole derivatives have been developed as modulators of the GABA-A receptor complex. google.comnih.gov These compounds act as ligands for binding sites on the receptor, such as the benzodiazepine (B76468) site, to enhance the receptor's response to GABA. google.com This allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which underlies their anticonvulsant effects.
For example, imidazolone (B8795221) derivatives such as 1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one have shown protective effects in pentylenetetrazole-induced seizure models, which is consistent with a GABA-A mediated pharmacological action. nih.gov Furthermore, some ω-imidazole alkanoic acids have been identified as selective inhibitors of the GABA uptake transporter mGAT3, which would increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. nih.gov
While many imidazole derivatives enhance GABAergic activity, related heterocyclic compounds have also been shown to act on other targets. For instance, some 1,2,4-triazole-3-thione derivatives, which share structural similarities, exhibit anticonvulsant activity by acting on voltage-gated sodium channels. nih.gov
| Compound/Analogue Series | Primary Target | Observed Effect | Reference |
|---|---|---|---|
| Imidazolones and Pyrrolones | GABA-A Receptor | Positive allosteric modulation; protective in pentylenetetrazole seizure test. | nih.gov |
| ω-imidazole alkanoic acids | GABA Transporter 3 (mGAT3) | Selective inhibition of GABA uptake. | nih.gov |
| General Imidazole Derivatives | GABA-A Receptor Complex | Modulation of the receptor complex, useful for CNS disorders responsive to this modulation. | google.comgoogle.com |
| 4-alkyl-5-aryl-1,2,4-triazole-3-thiones (Related Heterocycles) | Voltage-gated Sodium Channels | Anticonvulsant activity in maximal electroshock-induced seizure (MES) models. | nih.gov |
Analgesic Pathway Interventions
The analgesic properties of imidazole analogues are mediated through interactions with several distinct pain-related pathways, most notably the opioid system and transient receptor potential (TRP) channels.
Modulation of Opioid Receptors
The μ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for classical opioid analgesics like morphine. nih.govnih.gov Activation of the MOR triggers intracellular signaling cascades that ultimately result in analgesia. nih.gov Recent research has focused on developing allosteric modulators of the MOR, which can enhance the effect of endogenous or exogenous opioids, potentially reducing the required dose and associated side effects. nih.gov
Studies on imidazo[1,2-a]imidazole derivatives have identified compounds that act as negative allosteric modulators (NAMs) of the human μ-opioid receptor. nih.govnih.gov These compounds, while having no intrinsic activity themselves, were found to inhibit the efficacy of a standard MOR agonist, demonstrating their ability to modulate receptor function. nih.gov The interaction of ligands with allosteric sites on the receptor is a key area of investigation for designing novel analgesics. youtube.com
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
The TRPV1 receptor, a non-selective cation channel expressed in primary afferent nociceptors, is a molecular integrator for noxious heat and chemical stimuli. nih.gov Antagonizing this receptor is a promising strategy for pain treatment. A thiourea (B124793) derivative containing a chlorobenzyl moiety, N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU), was identified as a high-affinity competitive antagonist of the TRPV1 receptor. nih.gov In vivo studies confirmed its antagonism, as it dose-dependently blocked capsaicin-induced nociception and showed significant antinociceptive effects in models of acute and inflammatory pain. nih.gov
Additionally, the COX-inhibiting properties of some imidazole derivatives, as discussed in the anti-inflammatory section, also contribute to their analgesic effects by reducing the production of prostaglandins that sensitize nociceptors. dntb.gov.ua
| Compound/Analogue Series | Primary Target | Mechanism of Action | Reference |
|---|---|---|---|
| Imidazo[1,2-a]imidazole-5,6-diones | μ-Opioid Receptor (MOR) | Negative Allosteric Modulation (NAM). | nih.govnih.gov |
| N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU) | TRPV1 Receptor | High-affinity competitive antagonism. | nih.gov |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | COX-2 Receptor | Inhibition of prostaglandin synthesis, leading to reduced nociceptor sensitization. | dntb.gov.ua |
Chemical Derivatization and Functionalization Strategies of 5 3 Chlorobenzyl 1h Imidazole
Nucleophilic Substitution Reactions on Halogenated Positions
The 5-(3-Chlorobenzyl)-1H-imidazole molecule possesses a reactive site on the chlorobenzyl group, where the chlorine atom can be displaced by various nucleophiles. This benzylic position is activated towards nucleophilic substitution (S_N) reactions.
Research on analogous compounds, such as 1-(3-chlorobenzyl)-1H-imidazole-5-carboxylic acid, has shown that the chlorine atom on the benzyl (B1604629) ring can be readily substituted by nucleophiles. Typical nucleophiles used in these reactions include amines and thiols, often facilitated by basic conditions. This type of reaction is fundamental in building more complex molecular architectures. For instance, the synthesis of Fexinidazole (B1672616), a drug for sleeping sickness, involves a key step where a chloromethyl group on a nitroimidazole is substituted by a phenoxy group. nih.gov
Another related synthetic strategy involves the reaction of 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole with cesium carbonate and a nucleophile in DMF to yield the substituted product. nih.gov Similarly, the synthesis of 3-(4-Chlorobenzyl)benzo beilstein-journals.orgrsc.orgimidazo[2,1-b]thiazoles utilizes the reactivity of the chlorobenzyl group in a cyclization process. nih.gov These examples underscore the utility of the chlorobenzyl moiety as a handle for introducing diverse functional groups through nucleophilic substitution, thereby altering the compound's properties. The reactivity of the terminal chlorine atom in 5-(3-chloropropyl)-1H-imidazole in nucleophilic substitution reactions further highlights the potential of the haloalkyl side chain for derivatization.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Chlorobenzyl Imidazoles
| Starting Material | Nucleophile/Reagent | Product Type | Reference |
| 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid | Amines, Thiols | Amine- or Thio-substituted benzyl imidazole (B134444) | |
| 2-(chloromethyl)-1-methyl-5-nitro-1H-imidazole | 4-methyl mercaptophenol | Fexinidazole | nih.gov |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic aldehydes (with TDAE) | Functionalized arylethanols | mdpi.com |
Oxidation and Reduction Transformations of Imidazole Ring and Substituents
The imidazole ring and its substituents can undergo both oxidation and reduction, providing pathways to novel derivatives.
Oxidation: The imidazole ring itself is susceptible to oxidation. The pyridine-like nitrogen (N-3) can be oxidized to form an imidazole N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). The formation of N-oxides is a general reaction for imidazoles and can significantly alter the electronic properties and biological activity of the parent molecule. beilstein-journals.org Studies on the forced degradation of daclatasvir, a complex imidazole-containing drug, show that the imidazole moiety is liable to base-mediated autoxidation and can also be oxidized by H₂O₂. nih.gov Furthermore, theoretical studies on the atmospheric oxidation of imidazole by hydroxyl radicals indicate that OH addition to the carbon atoms of the ring is a kinetically favored process. rsc.org
Reduction: Reduction reactions can target specific substituents on the imidazole scaffold. For example, if a nitro group were present on the imidazole ring, it could be readily reduced to an amino group, a common strategy in medicinal chemistry to introduce a new functional handle for further derivatization. nih.gov While the this compound itself does not have an easily reducible group other than the aromatic rings (which would require harsh conditions), derivatives bearing reducible functionalities like esters or carboxylic acids can be transformed. For the related 1-(3-chlorobenzyl)-1H-imidazole-5-carboxylic acid, the carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde under more controlled conditions.
Table 2: Oxidation and Reduction Reactions on Imidazole Scaffolds
| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference |
| Oxidation | Imidazole Ring | H₂O₂, m-CPBA | Imidazole N-oxide | nih.gov |
| Reduction | Carboxylic Acid Substituent | LiAlH₄, NaBH₄ | Alcohol, Aldehyde | |
| Reduction | Nitro Substituent | Various reducing agents | Amino-imidazole | nih.gov |
Cycloaddition and Condensation Reactions Involving the Imidazole Nucleus
The imidazole nucleus can participate in cycloaddition and condensation reactions to form more complex heterocyclic systems.
Condensation Reactions: Condensation reactions are a cornerstone of imidazole chemistry, primarily used for the synthesis of the imidazole ring itself. nih.gov The Debus-Radziszewski reaction, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form trisubstituted imidazoles. ijprajournal.comresearchgate.net A more recent example is the synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, where diaminomaleonitrile (B72808) (DAMN) is first condensed with formic acid to yield 4,5-dicyanoimidazole. acs.org This intermediate is then alkylated with chlorobenzyl chloride. While these are syntheses of the ring, the existing this compound could potentially undergo condensation if it bears appropriate functional groups. For instance, an amino-functionalized derivative could condense with carbonyl compounds to form imines or new heterocyclic rings.
Cycloaddition Reactions: The imidazole ring can act as a component in cycloaddition reactions. Imidazole N-oxides, which can be generated from the parent imidazole as described in section 6.2, can function as 1,3-dipoles in [3+2] cycloaddition reactions. beilstein-journals.org Another powerful reaction is the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, which is a bioorthogonal reaction used for cell labeling and could be applied to imidazole derivatives bearing a suitable dienophile. nih.gov While less common than for other heterocycles like pyrroles or furans, imidazoles can theoretically participate as dienes in Diels-Alder reactions with highly reactive dienophiles like benzynes, leading to the formation of bridged-ring amines. beilstein-journals.org A novel synthesis of imidazoles has also been reported via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. rsc.org These strategies open avenues for constructing intricate, polycyclic structures from the basic imidazole framework.
Introduction of Auxiliary Functionalities for Enhanced Properties
A key motivation for derivatizing this compound is to introduce auxiliary functional groups that can enhance its biological activity or confer other desirable properties.
The addition of specific functionalities can transform a simple scaffold into a potent therapeutic agent. For example, the development of 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide was driven by the need for new anticoccidial agents for poultry. acs.org The dicarboxamide groups are crucial for its potent biological activity. Similarly, extensive research on benzimidazole (B57391) derivatives has shown that substitution at various positions is a viable strategy for creating novel antimicrobial and anticancer agents. nih.gov
The nitro group is a well-known functionality in medicinal chemistry, particularly for imidazole-based drugs. Nitroimidazoles like metronidazole (B1676534) and fexinidazole are important anti-infective agents. nih.govmdpi.com The introduction of a nitro group onto the this compound backbone could therefore be a strategy to impart antimicrobial or antiparasitic properties.
Other functionalities, such as semicarbazide (B1199961) and thiosemicarbazide (B42300) moieties, have been explored for their anticancer and antioxidant effects when attached to various scaffolds. acs.org Attaching such groups to the chlorobenzyl-imidazole core, potentially via the nucleophilic substitution of the chlorine atom, could yield compounds with novel biological profiles. The goal of such derivatization is often to create molecules that can interact more effectively with biological targets like enzymes or receptors, leading to enhanced therapeutic efficacy. dntb.gov.uanih.gov
Table 3: Auxiliary Functionalities and Their Potential Effects
| Auxiliary Functionality | Method of Introduction | Potential Enhanced Property | Reference Example |
| Dicarboxamide | Ring synthesis followed by alkylation | Anticoccidial activity | acs.org |
| Nitro Group | Nitration of the imidazole ring | Anti-infective, Antimicrobial | nih.govmdpi.com |
| Thiazole Ring | Cyclization/Condensation | Antifungal activity | nih.gov |
| Thiosemicarbazide | Substitution reaction | Anticancer, Antioxidant | acs.org |
Advanced Analytical and Spectroscopic Characterization of 5 3 Chlorobenzyl 1h Imidazole
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of 5-(3-Chlorobenzyl)-1H-imidazole. These methods probe the molecular environment of individual atoms and bonds, offering a wealth of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone for characterizing the structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid, the 3-chlorobenzyl protons appear as a singlet at δ 4.92 ppm, while the imidazole (B134444) protons resonate as singlets at δ 7.35 ppm and δ 7.68 ppm. In general, for imidazole derivatives, the protons on the imidazole ring typically appear in the range of δ 7-8 ppm. ipb.pt
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For substituted imidazoles, the chemical shifts of the imidazole ring carbons can be found in the range of 124.87-132.43 ppm for C4/C5. researchgate.net In 5-(3-chloropropyl)-1H-imidazole, the chlorine-bearing carbon appears at δ 45–50 ppm.
Interactive Data Table: Representative NMR Data for Imidazole Derivatives
| Technique | Functional Group | Chemical Shift (δ) ppm | Reference |
| ¹H NMR | Imidazole Protons | 7.00–8.08 | |
| ¹H NMR | 3-Chlorobenzyl Protons (CH₂) | 4.92 (s) | |
| ¹³C NMR | Imidazole Carbons (C4/C5) | 124.87–132.43 | researchgate.net |
| ¹³C NMR | Chlorine-bearing Carbon | 45–50 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
MS: Standard mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak ([M]+).
HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is critical for confirming the identity of the compound and distinguishing it from isomers. For example, HRMS analysis of a similar imidazole derivative provided a calculated mass of 309.2331 for [M+H]+, with the found mass being 309.2335, confirming the elemental composition. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present.
FT-IR: Fourier-transform infrared spectroscopy is used to identify characteristic bond vibrations. For imidazole-containing compounds, the FT-IR spectra can show bands corresponding to N-H stretching, C-H stretching, and C=N stretching. In a related compound, 1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic acid, the C=O stretch of the carboxylic acid is observed at 1680 cm⁻¹. For other imidazole derivatives, characteristic peaks include those for C-H aromatic stretching and C-Cl stretching. acs.org
FT-Raman: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.
Interactive Data Table: Key Vibrational Frequencies for Imidazole Derivatives
| Technique | Functional Group | Wavenumber (cm⁻¹) | Reference |
| FT-IR | N-H Stretching | 3362-3163 | ekb.eg |
| FT-IR | C-H Aromatic Stretching | ~2870 | acs.org |
| FT-IR | C=N Stretching | ~1662 | ekb.eg |
| FT-IR | C-Cl Stretching | ~750 | acs.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The imidazole ring system exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring. For the parent imidazole, the absorption spectrum is well-documented. hmdb.ca The presence of the 3-chlorobenzyl group is expected to cause shifts in the absorption maxima due to its electronic effects.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Conformational Analysis in the Crystalline State
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental data on the crystal structure or conformational analysis of this compound. The determination of a molecule's conformation in the crystalline state relies on experimental techniques such as X-ray crystallography, which provide precise measurements of bond lengths, bond angles, and dihedral angles within the crystal lattice.
Without access to a solved crystal structure for this compound, it is not possible to provide a detailed and scientifically accurate account of its solid-state conformation. Key conformational parameters, such as the dihedral angle between the imidazole and the 3-chlorophenyl rings, and any significant intermolecular interactions like hydrogen bonding or π-stacking that would be present in the crystal, remain undetermined.
Therefore, the generation of a data table with specific bond lengths and angles, as well as a detailed discussion of the research findings on the crystalline conformation of this particular compound, cannot be fulfilled at this time. The synthesis and crystallographic analysis of this compound would be required to elucidate these structural details.
While studies on isomeric and related imidazole derivatives exist, their conformational properties are not directly transferable to this compound due to the specific substitution pattern and its influence on molecular packing and intermolecular forces in the solid state.
Future Research Directions and Translational Perspectives for 5 3 Chlorobenzyl 1h Imidazole
Development of Novel Therapeutic Lead Compounds
The structure of 5-(3-chlorobenzyl)-1H-imidazole serves as a promising starting point for the development of novel lead compounds. The process of lead optimization involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Research in this area can draw inspiration from successful strategies applied to other imidazole-containing molecules.
Future work should focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing and evaluating analogs of this compound, researchers can identify key structural features essential for biological activity. For instance, studies on other diaryl-substituted imidazoles have demonstrated that modifications to the aromatic rings can significantly impact their inhibitory activities against targets like HIV-1 integrase. mdpi.com Similarly, research on steroid receptor coactivator-3 (SRC-3) inhibitors led to the discovery of potent lead compounds through the optimization of a hit compound, demonstrating the power of this approach. nih.gov
Potential modifications to the this compound scaffold could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups) at different positions of the phenyl ring could modulate the electronic properties and binding interactions with target proteins.
Modification of the Imidazole (B134444) Core: Alkylation or acylation at the N1 position of the imidazole ring can alter solubility and metabolic stability. For example, the synthesis of N-substituted benzimidazole-6-carboxamides has yielded promising anticancer agents. nih.gov
Alteration of the Linker: The methylene (B1212753) (-CH2-) bridge connecting the phenyl and imidazole rings could be replaced with other functional groups (e.g., carbonyl, ether, or amine) to change the molecule's conformation and flexibility.
Table 1: Proposed Analogs of this compound for Lead Development
| Scaffold Modification Area | Proposed Modification | Rationale / Potential Therapeutic Target | Reference for Approach |
| Benzyl Ring | Add methoxy (B1213986) groups (e.g., 3,4,5-trimethoxy) | Enhance binding to tubulin or topoisomerase; Anticancer activity. | nih.gov |
| Benzyl Ring | Replace chloro with bromo or fluoro | Modulate halogen bonding potential and lipophilicity; various targets. | mdpi.com |
| Imidazole N1 Position | Add a carboxylate ester or carbohydrazide (B1668358) group | Improve interactions with enzyme active sites; HIV Integrase inhibition. | mdpi.com |
| Imidazole N1 Position | Add a piperazine-containing alkyl chain | Target DNA minor groove; Anticancer (Topoisomerase I inhibition). | nih.gov |
| Methylene Linker | Replace with an oxy-vinyl linkage | Potent antifungal activity. | acs.org |
Exploration of Alternative Biological Applications Beyond Known Activities
The imidazole scaffold is renowned for its broad spectrum of pharmacological activities. nih.govresearchgate.net While a specific activity for this compound may not be extensively documented, the activities of related compounds suggest numerous therapeutic areas ripe for exploration. Future research should screen this compound and its derivatives against a wide array of biological targets.
The imidazole ring is a key component in compounds with demonstrated effects in various domains:
Anticancer: Many imidazole derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.gov The mechanisms often involve the inhibition of crucial cellular machinery like topoisomerases or interference with signaling pathways. nih.govnih.gov
Antimicrobial: The imidazole core is famous for its presence in antifungal drugs (e.g., fluconazole, econazole). nih.govacs.org Furthermore, numerous synthetic derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Anti-inflammatory: Certain 2-substituted-4,5-diphenyl-1H-imidazoles have been evaluated for anti-inflammatory properties, suggesting a potential role for imidazole derivatives in managing inflammatory conditions. ijpsjournal.com
Antiviral: The imidazole framework is present in molecules with activity against various viruses, including HIV. researchgate.netmdpi.com
Metabolic Diseases: Recently, imidazole derivatives have been designed as potential inhibitors of enzymes like pancreatic lipase (B570770), indicating a possible application in treating obesity. nih.goveuropeanreview.org
A comprehensive screening cascade could reveal unexpected and valuable biological activities for this compound and its analogs, opening up new therapeutic possibilities.
Table 2: Potential Biological Activities of Imidazole Scaffolds for Screening
| Biological Activity | Example Imidazole Derivative Class | Mechanism/Target Mentioned | Reference |
| Anticancer | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Topoisomerase IIα inhibition, Apoptosis induction | nih.gov |
| Anticancer | 1H-Benzo[d]imidazoles with piperazine (B1678402) side chains | DNA minor groove binding, Topoisomerase I inhibition | nih.gov |
| Antifungal | 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole | Not specified | acs.org |
| Antibacterial | Pyridin-3-yl (2-phenyl-1H-imidazol-1-yl) methanone | Not specified, tested against S. aureus, E. coli | nih.gov |
| Anti-inflammatory | 2-substituted-4,5-diphenyl-1H-imidazoles | Carrageenan-induced paw edema model | ijpsjournal.com |
| Anti-obesity | N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamines | Pancreatic Lipase (PL) inhibition | nih.goveuropeanreview.org |
| Anti-HIV | 1,5-diaryl-1H-imidazole-4-carboxylic acids | Inhibition of LEDGF/p75 and HIV-1 Integrase Interaction | mdpi.com |
Advancements in Sustainable Synthesis and Green Chemistry Methodologies
The synthesis of imidazole derivatives is a well-established field, but there is a continuous drive towards more sustainable and environmentally friendly methods. Future research should focus on developing "green" synthetic routes to this compound and its derivatives.
Key principles of green chemistry that can be applied include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing waste, saving time, and increasing efficiency. Copper-catalyzed three-component reactions have been effectively used to synthesize trisubstituted imidazoles. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a primary goal. A facile one-pot synthesis of pyrazolo-phthalazine-diones has been developed using an H2O:EtOH mixture with imidazole as an organocatalyst. ias.ac.in
Organocatalysis: Using small organic molecules, such as imidazole itself, as catalysts can avoid the use of potentially toxic and expensive heavy metals. ias.ac.in
Cost-Effective Starting Materials: Developing synthetic pathways that begin with cheaper, more readily available precursors can significantly improve the economic and environmental profile of the process. A more cost-effective process to prepare an imidazole-based anticoccidial agent was developed starting from diaminomaleonitrile (B72808) (DAMN) instead of the more expensive imidazole-4,5-dicarboxylic acid. acs.org
Applying these methodologies to the synthesis of this compound would not only reduce the environmental impact but also potentially lower production costs, making the compound more viable for large-scale applications.
Table 3: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Key Features | Advantages | Reference Example |
| Traditional Synthesis | Often multi-step, may use harsh reagents and hazardous solvents. | Well-established and understood. | General historical methods. |
| Multicomponent Reaction | One-pot reaction with multiple starting materials (e.g., aldehyde, benzoin, NH4OAc). | High atom economy, reduced waste, operational simplicity. | Copper-catalyzed synthesis of trisubstituted imidazoles. nih.gov |
| Green Organocatalysis | Use of a metal-free organic catalyst (e.g., imidazole) in a green solvent (e.g., H2O/EtOH). | Avoids heavy metal contamination, mild reaction conditions, catalyst may be recyclable. | Imidazole-catalyzed synthesis of phthalazine-diones. ias.ac.in |
| Alternative Starting Material | Utilizes a less expensive and more accessible precursor (e.g., DAMN). | Reduced cost, potentially shorter synthetic route. | Synthesis of 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide. acs.org |
| Denitrogenative Transformation | Acid-mediated transformation of 5-amino-1,2,3-triazoles. | Provides access to novel substituted imidazoles under metal-free conditions. | Synthesis of 2-substituted 1H-imidazole derivatives. nih.gov |
Integration of In Silico and Experimental Methodologies for Rational Design
The synergy between computational (in silico) and experimental methods has become indispensable in modern drug discovery. This integrated approach allows for the rational design of molecules with enhanced properties, saving significant time and resources compared to traditional high-throughput screening.
For this compound, a future research workflow could involve:
Target Identification and Validation: Use computational tools to identify potential protein targets based on structural similarity to known ligands.
Molecular Docking: Dock the this compound scaffold and its virtual derivatives into the binding sites of identified targets. This can predict binding modes and affinities, helping to prioritize which compounds to synthesize. This approach has been used to design benzimidazole-based anticancer agents and pancreatic lipase inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes identified through docking, MD simulations can be run to assess the stability of the interaction over time and provide a more dynamic picture of the binding. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, allowing for early-stage deselection of molecules with poor pharmacokinetic profiles. nih.goveuropeanreview.org
Synthesis and In Vitro Testing: Synthesize the prioritized compounds and evaluate their biological activity experimentally. The results can then be used to refine the computational models, creating a feedback loop for further optimization.
This iterative cycle of design, prediction, synthesis, and testing accelerates the journey from a hit compound to a viable drug candidate. By applying these integrated methodologies, the full therapeutic potential of the this compound scaffold can be explored in a highly efficient and rational manner.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Chlorobenzyl)-1H-imidazole, and how are reaction conditions optimized?
- Methodology : A common approach involves alkylation of imidazole with 3-chlorobenzyl halides. For example, 1-(3-chlorobenzyl)-1H-imidazole (compound 12) is synthesized via nucleophilic substitution using imidazole and 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, often with a base like NaH or K₂CO₃ to deprotonate imidazole . Optimization includes varying solvents (DMF vs. acetonitrile), reaction temperatures (80–100°C), and catalysts (e.g., phase-transfer agents) to improve yield and purity. Evidence from benzylmorpholine analog synthesis suggests similar protocols apply for regioselective N-alkylation .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the benzyl proton signals typically appear as a singlet (~δ 5.3 ppm), while aromatic protons from the 3-chlorophenyl group show splitting patterns consistent with para/meta substitution .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C₁₀H₉ClN₂) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : The compound is explored as a precursor for bioactive molecules. For instance, benzyl-imidazole derivatives are used to develop cytochrome P450 inhibitors (e.g., lung-specific CYP2A13 inhibitors for chemoprevention) . Biological activity is assessed via:
- Enzyme Assays : IC₅₀ determination using fluorogenic substrates.
- Cellular Studies : Cytotoxicity profiling (e.g., MTT assays) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodology : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., imidazole ring proton exchange) .
- HPLC Purification : Remove byproducts (e.g., dialkylated impurities) before analysis .
- X-ray Crystallography : Definitive structural confirmation, as seen in related spiro-imidazolone systems .
Q. What strategies improve the regioselectivity of N-alkylation in imidazole derivatives?
- Methodology : Regioselectivity challenges in N1 vs. N3 alkylation are addressed by:
- Protecting Groups : Temporarily block one nitrogen (e.g., using SEM groups) to direct substitution .
- Catalytic Systems : Copper(I)/2-pyridonate catalysts enhance selectivity in azole homocoupling reactions .
- Solvent Effects : Polar solvents like DMF favor N1-alkylation due to stabilization of transition states .
Q. How can computational methods aid in predicting the biological activity of this compound analogs?
- Methodology :
- Molecular Docking : Predict binding affinities to targets (e.g., CYP enzymes) using software like AutoDock. Evidence from benzimidazole-triazole analogs shows alignment with active sites .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining yield?
- Methodology :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
- Byproduct Management : Monitor dialkylated products via in-line FTIR or LC-MS to adjust stoichiometry .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chlorides) .
- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
